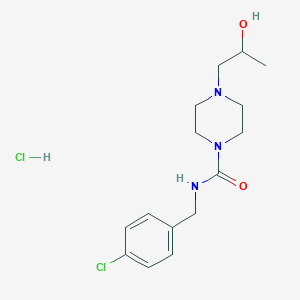
N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride, commonly referred to as CBP, is a chemical compound that has gained significant attention in the field of scientific research. CBP is a piperazine derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Applications De Recherche Scientifique
Catalytic Applications
N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride has been explored in the context of catalytic applications. For example, derivatives of piperazine carboxylic acid have been developed as enantioselective Lewis basic catalysts, showing high yield and selectivity in hydrosilylation reactions (Wang et al., 2006).
Synthesis and Characterization
The compound is also significant in the synthesis and characterization of new chemical entities. For instance, differentially protected 2-(hydroxymethyl)piperazines, starting from piperazine-2-carboxylic acid, have been synthesized for use in preparing biologically active compounds and chemical scaffolds (Gao & Renslo, 2007). Additionally, new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, with potential dual antihypertensive properties, have been synthesized and characterized, with attention to the protonation position in the piperazine ring (Marvanová et al., 2016).
Pharmaceutical Research
In pharmaceutical research, related compounds have been investigated for their potential as antipsychotic agents. Heterocyclic analogues of piperazine carboxamides have been evaluated for binding to dopamine and serotonin receptors, showing potent in vivo activities (Norman et al., 1996).
Antiviral and Antimicrobial Activities
Some derivatives of piperazine carboxamides have been synthesized and evaluated for their antiviral and antimicrobial activities. For example, bis(heteroaryl)piperazines have been identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994). Additionally, certain Schiff bases containing a piperazine ring have shown antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus (Xu et al., 2018).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2-hydroxypropyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2.ClH/c1-12(20)11-18-6-8-19(9-7-18)15(21)17-10-13-2-4-14(16)5-3-13;/h2-5,12,20H,6-11H2,1H3,(H,17,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJACAZDFWFFITL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCC2=CC=C(C=C2)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

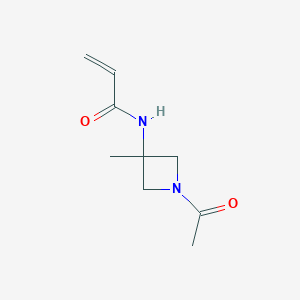
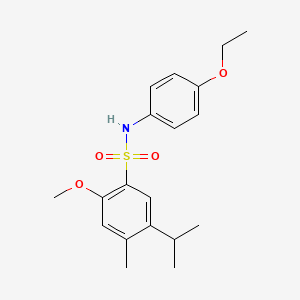
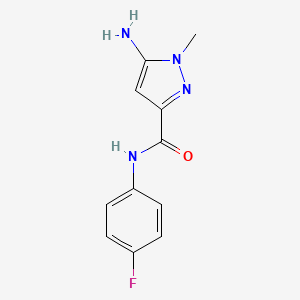



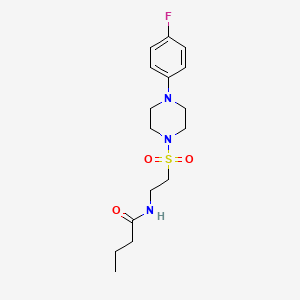

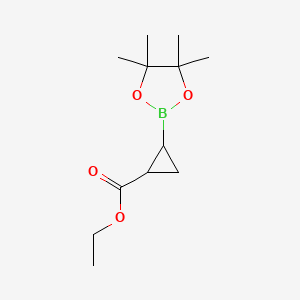
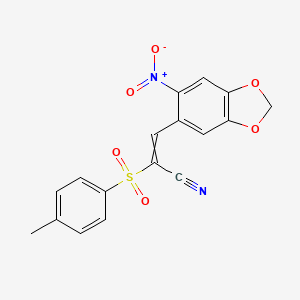
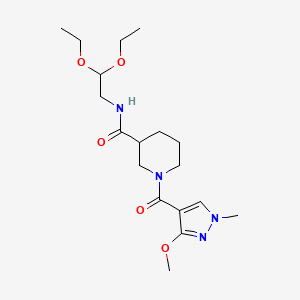
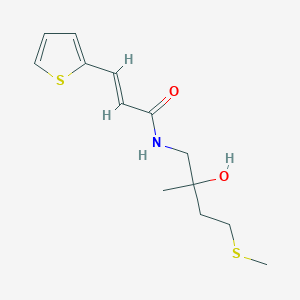

![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366903.png)